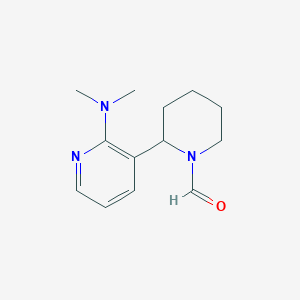

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a piperidine-carbaldehyde moiety at the 3-position. This structure combines aromatic and aliphatic nitrogen-containing groups, which may confer unique electronic, steric, and reactivity properties.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carbaldehyde |

InChI |

InChI=1S/C13H19N3O/c1-15(2)13-11(6-5-8-14-13)12-7-3-4-9-16(12)10-17/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |

InChI Key |

GQJNWZDVGIZTTG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Piperidine-1-carbaldehyde

Piperidine-1-carbaldehyde can be synthesized via oxidation of piperidine methanol derivatives or direct formylation . A method adapted from CN106432232A involves:

Table 1: Reaction Conditions for Piperidine Intermediate Synthesis

Step 2: Coupling with Pyridinyl Precursors

The pyridinyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions . For example:

-

2-Chloro-3-pyridinecarboxylic acid reacts with 4-amino-1-Boc-piperidine in dimethyl sulfoxide (DMSO) at 100°C, facilitated by sodium carbonate and KI (71% yield).

-

Amination of the chloro intermediate with dimethylamine introduces the dimethylamino group.

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Piperidine-1-methanol | MnO₂ | CH₂Cl₂ | 25°C | ~85%1 |

Direct Formylation Strategies

The Vilsmeier-Haack reaction enables direct formylation of piperidine derivatives:

-

Reaction with POCl₃ and DMF generates the formyl chloride intermediate, which hydrolyzes to the aldehyde1.

Functionalization of the Pyridine Ring

Dimethylamino Group Installation

Nucleophilic aromatic substitution on 2-chloro-3-pyridinecarboxylic acid with dimethylamine is a viable pathway:

-

Requires elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMSO or DMF).

-

Catalytic KI enhances reactivity by stabilizing transition states.

Critical Analysis of Methodologies

Yield Optimization Challenges

-

Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group but may degrade the aldehyde. Alternative protecting groups (e.g., Fmoc) warrant exploration.

-

Aldehyde Stability : The carbaldehyde is prone to oxidation or side reactions. In situ protection (e.g., acetal formation) could mitigate this.

Scalability and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, studies have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .

Anticancer Potential

The compound has been evaluated for its anticancer properties in several studies. In vitro assays demonstrated selective cytotoxicity towards cancer cell lines, including breast cancer and melanoma cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde has shown potential as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of this compound using the disc diffusion method. Results indicated that several derivatives had potent antibacterial effects, particularly against gram-positive bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 128 | Effective against S. aureus |

| Compound B | 256 | Effective against E. coli |

Case Study 2: Anticancer Activity

In a murine model of breast cancer, administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Dose 1 | 25 |

| Compound Dose 2 | 40 |

Therapeutic Potential

Given its diverse biological activities, 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde holds promise for development in several therapeutic areas:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug formulation aimed at treating infections and cancers.

- Neurodegenerative Diseases : The enzyme inhibition profile suggests applications in treating conditions like Alzheimer's disease through modulation of neurotransmitter levels.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

- 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352494-03-1): This compound shares the piperidine-carbaldehyde core but differs in the pyridine substituent (azepan-1-yl at the 6-position vs. dimethylamino at the 2-position). The azepan-1-yl group (a seven-membered saturated ring) introduces bulkier steric effects and altered lipophilicity compared to the dimethylamino group. Such differences may influence binding interactions in biological systems or catalytic activity .

- 2-(4-Dimethylaminophenyl)benzofuran and Benzothiazole Derivatives: Compounds like 5-bromo-2-(4-dimethylaminophenyl)benzofuran () demonstrate that the dimethylamino group enhances binding affinity to amyloid plaques (Kd ~100 nM) via π-π stacking and hydrogen bonding. The position of the dimethylamino group (para vs. ortho) significantly affects selectivity for binding sites on β-amyloid fibrils, with halogen substitutions (e.g., bromine, iodine) further modulating affinity .

Piperidine-Carbaldehyde Analogues

- Platinum(II) Complexes with Piperidine Ligands: Platinum complexes containing piperidine derivatives, such as cis-[PtCl₂(NH₃)(TSPO ligand)] (), leverage the piperidine ring for coordination chemistry.

Dimethylamino-Containing Polymers

- Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA): PDMAEMA () exhibits pH- and temperature-responsive behavior due to its tertiary amine group.

Pharmacological and Biochemical Comparisons

Binding Affinity and Selectivity

- Thioflavin T Derivatives: Dimethylamino-substituted benzothiazoles (e.g., 2-[4′-(dimethylamino)phenyl]-6-iodobenzothiazole) bind β-amyloid fibrils with high affinity (low nM Kd) at multiple sites (BS1, BS2, BS3). The dimethylamino group’s electron-donating properties enhance interactions with hydrophobic pockets, a feature that may extend to the target compound if used in neurodegenerative disease research .

- Histone Deacetylase (HDAC) Inhibitors: N-Acylhydrazone derivatives with para-dimethylamino groups (e.g., compound 3c in ) inhibit HDAC6/8 and increase α-tubulin acetylation.

Stability and Reactivity

- Hydrolytic Stability: Poly(DMAEMA) exhibits greater hydrolytic stability than its monomer (), suggesting that the dimethylamino group in the target compound may also resist degradation under physiological conditions. However, the aldehyde group could render it susceptible to nucleophilic attack .

Toxicity and Handling

- Safety Data for Piperidine-Carbaldehyde Derivatives : The structurally similar 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde () is classified as acutely toxic and a skin/eye irritant. This underscores the need for stringent safety protocols when handling the target compound, including PPE and proper ventilation .

Biological Activity

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 234.3 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and an aldehyde functional group, which are critical for its biological activity.

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde | 234.3 g/mol | Contains dimethylamino group potentially enhancing receptor interactions |

The mechanism of action for 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves interaction with various molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways leading to several pharmacological effects. For instance, the compound has been noted to exhibit potential anti-inflammatory and anticancer properties by influencing specific signaling pathways within cells .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity:

- Staphylococcus aureus : MIC values ranging from 0.0039 to 0.025 mg/mL.

- Escherichia coli : Similar MIC values indicating effective inhibition.

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, showing enhanced cytotoxicity compared to standard treatments like bleomycin . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine or pyridine moieties could enhance its efficacy against specific cancer types.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of piperidine compounds demonstrated that those similar to 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to improved bioactivity and selectivity .

Study 2: Anticancer Properties

In another significant study, the compound was tested in a hypopharyngeal tumor model where it showed promising results in reducing tumor growth through apoptosis induction. The research emphasized the importance of the compound's three-dimensional structure for binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally similar pyridine-piperidine hybrids (e.g., 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde) involves multi-step reactions, including alkylation, cyclization, and oxidation. Key factors include:

- Catalyst selection : Palladium-catalyzed coupling or Lewis acids (e.g., AlCl₃) for regioselective substitutions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents like NaBH₄ stabilize aldehyde groups .

- Temperature control : Lower temperatures (0–5°C) prevent unwanted side reactions during aldehyde formation .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts (e.g., δ 9.8–10.2 ppm for aldehyde protons) with reference compounds like 2-trimethylsilylfuro[3,2-b]pyridine-6-carbaldehyde .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276.2) and fragmentation patterns consistent with piperidine-pyridine frameworks .

- X-ray crystallography : Resolve spatial arrangements, particularly the orientation of the dimethylamino group relative to the pyridine ring .

Advanced Research Questions

Q. What computational methods are suitable for predicting the pharmacological activity of 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinity to biological targets like G protein-coupled receptors .

- Molecular docking : Compare docking scores with analogs (e.g., 1-(2-chloropyridin-3-yl)pyrrole-2-carbaldehyde) to identify key interactions (e.g., hydrogen bonding with active-site residues) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate target engagement .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s reactivity and bioactivity?

- Methodological Answer :

- Substituent effects : Electron-donating groups (e.g., methyl on piperidine) enhance nucleophilicity, while electron-withdrawing groups (e.g., chloro on pyridine) stabilize intermediates but reduce metabolic stability .

- Case study : Replacing dimethylamino with pivaloyl (as in N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide) reduces aqueous solubility but improves CNS penetration .

- Bioactivity paradox : Structural analogs with bulkier substituents show higher in vitro potency but lower in vivo efficacy due to pharmacokinetic limitations .

Q. What experimental design strategies are recommended for optimizing reaction conditions in scaled-up synthesis?

- Methodological Answer :

- Factorial design : Apply 2^k factorial matrices to test variables (temperature, catalyst loading, solvent ratio) and identify interactions .

- Response surface methodology (RSM) : Model nonlinear relationships between parameters (e.g., stirring rate vs. yield) to pinpoint optimal conditions .

- Process control : Use inline PAT (process analytical technology) tools like FTIR for real-time monitoring of aldehyde formation .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Meta-analysis : Compile data from analogs (e.g., 2-(3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde) and normalize results using standardized assays (e.g., IC₅₀ values against a common cell line) .

- Confounding factors : Control for batch-to-batch purity variations (e.g., ≥95% purity via HPLC) and solvent effects (DMSO vs. saline) .

- Cross-validation : Replicate key studies using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What are the best practices for handling stability and storage challenges with this compound?

- Methodological Answer :

- Degradation pathways : Aldehyde oxidation to carboxylic acids is a major issue. Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent light-induced decomposition .

- Stabilizers : Add radical scavengers (e.g., BHT) to liquid formulations or lyophilize with cryoprotectants (trehalose) for long-term storage .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.